5-Bromo-3-methylpyridine-2-sulfonyl fluoride
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Overview
Description
5-Bromo-3-methylpyridine-2-sulfonyl fluoride: is a chemical compound that belongs to the class of aryl sulfonyl fluorides. It is known for its utility in organic synthesis due to the presence of three reactive centers: the bromide, methyl, and sulfonyl fluoride groups. This compound is often used as a building block in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylpyridine-2-sulfonyl fluoride typically involves the bromination of 3-methylpyridine followed by sulfonylation and fluorination steps. The general synthetic route can be summarized as follows:
Bromination: 3-methylpyridine is reacted with bromine to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated intermediate is then treated with a sulfonyl chloride reagent to introduce the sulfonyl group at the 2-position.
Fluorination: Finally, the sulfonyl chloride intermediate is reacted with a fluoride source to yield this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methylpyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide and sulfonyl fluoride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound .
Scientific Research Applications
Chemistry: 5-Bromo-3-methylpyridine-2-sulfonyl fluoride is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is used in the development of new chemical reactions.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylpyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This makes it a useful tool for studying enzyme mechanisms and for developing enzyme inhibitors.
Comparison with Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but lacks the sulfonyl fluoride group.
5-Bromo-2-fluoro-3-methylpyridine: Contains a fluorine atom at the 2-position instead of the sulfonyl fluoride group.
Uniqueness: 5-Bromo-3-methylpyridine-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and biological research.
Properties
IUPAC Name |
5-bromo-3-methylpyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHJKWFMGTYCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935536-77-8 |
Source
|
Record name | 5-bromo-3-methylpyridine-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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